

An In-depth Technical Guide to 2,6-diisopropylbenzoic acid

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Compound of Interest

Compound Name: 2,6-Diisopropylbenzoic acid

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This technical guide provides a comprehensive overview of **2,6-diisopropylbenzoic acid**, a sterically hindered aromatic carboxylic acid. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, presents key analytical data, and outlines its safety information. This guide is intended to be a valuable resource for professionals in research, development, and quality control.

Chemical and Physical Properties

2,6-diisopropylbenzoic acid, with the IUPAC name 2,6-di(propan-2-yl)benzoic acid, is a substituted benzoic acid derivative. Its bulky isopropyl groups at the ortho positions relative to the carboxyl group create significant steric hindrance, which influences its chemical reactivity and physical properties.

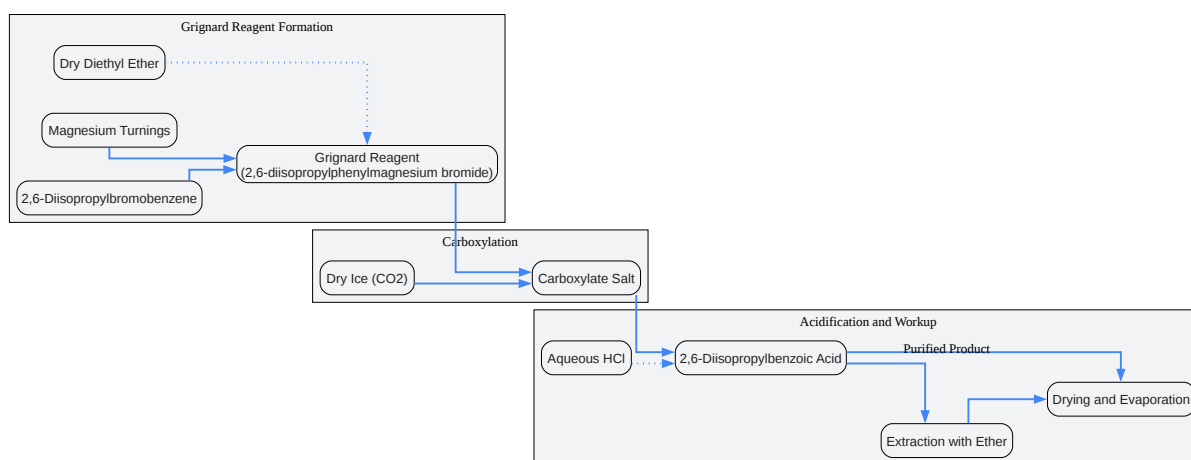
Property	Value	Reference
IUPAC Name	2,6-di(propan-2-yl)benzoic acid	[1]
CAS Number	92035-95-5	[1][2]
Molecular Formula	C ₁₃ H ₁₈ O ₂	[1][2]
Molecular Weight	206.28 g/mol	[1]
Predicted Boiling Point	294.5 ± 29.0 °C	
Predicted Density	1.020 ± 0.06 g/cm ³	
Appearance	Colorless liquid (typical for related anilines)	[3]
Melting Point	-45 °C (for the related 2,6-diisopropylaniline)	[3]

Experimental Protocol: Synthesis of 2,6-diisopropylbenzoic acid

While a specific, detailed experimental protocol for the direct synthesis of **2,6-diisopropylbenzoic acid** is not readily available in the searched literature, a plausible synthetic route can be inferred from the synthesis of related compounds, such as the preparation of N-cyclohexyl-2,6-diisopropylaniline from 2,6-diisopropylaniline.[4] A common method for the synthesis of benzoic acid derivatives is the Grignard carboxylation of the corresponding aryl halide.

Hypothetical Synthesis via Grignard Reaction:

The following represents a generalized experimental workflow for the synthesis of **2,6-diisopropylbenzoic acid** from 2,6-diisopropylbromobenzene.



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Caption: Synthetic workflow for **2,6-diisopropylbenzoic acid** via Grignard carboxylation.

Methodology:

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 2,6-

diisopropylbromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed, yielding the Grignard reagent.

- **Carboxylation:** The Grignard reagent is cooled in an ice bath and slowly poured over crushed dry ice (solid carbon dioxide) with vigorous stirring.
- **Acidification and Workup:** After the excess dry ice has sublimed, the reaction mixture is acidified with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude **2,6-diisopropylbenzoic acid**.
- **Purification:** The crude product can be purified by recrystallization or column chromatography.

Analytical Data

The structural confirmation of **2,6-diisopropylbenzoic acid** is achieved through various spectroscopic methods. The following table summarizes the expected key spectral data based on the analysis of similar benzoic acid derivatives.

Spectroscopic Data	Expected Characteristics
^1H NMR	- Aromatic protons (multiplet).- Methine protons of isopropyl groups (septet).- Methyl protons of isopropyl groups (doublet).- Carboxylic acid proton (broad singlet, downfield).
^{13}C NMR	- Carboxylic carbon (~170-180 ppm).- Quaternary aromatic carbons attached to isopropyl groups.- Aromatic CH carbons.- Methine carbon of isopropyl groups.- Methyl carbons of isopropyl groups.
Infrared (IR)	- Broad O-H stretch from the carboxylic acid (~2500-3300 cm^{-1}).- Strong C=O stretch from the carboxylic acid (~1700 cm^{-1}).- C-H stretches from aromatic and alkyl groups.- Aromatic C=C stretches.
Mass Spectrometry (MS)	- Molecular ion peak (M^+) at $m/z = 206$.- Fragmentation peak corresponding to the loss of a carboxyl group ($\text{M}-45$).- Fragmentation peak corresponding to the loss of an isopropyl group ($\text{M}-43$).

Safety and Handling

2,6-diisopropylbenzoic acid is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2]
- Storage: Store in a well-ventilated place. Keep container tightly closed.

Applications

2,6-diisopropylbenzoic acid is primarily used as a high-quality reference standard in analytical method development and validation, particularly in the quality control of pharmaceutical products.[2] Its sterically hindered nature can also make it a useful building block in organic synthesis for the introduction of the bulky 2,6-diisopropylphenyl group. The related compound, 2,6-diisopropylaniline, is a key precursor in the synthesis of various ligands for coordination chemistry and catalysis.[3]

Conclusion

This technical guide provides essential information for professionals working with **2,6-diisopropylbenzoic acid**. The detailed properties, a proposed synthetic protocol, and expected analytical data serve as a valuable resource for its synthesis, characterization, and safe handling. While no specific biological signaling pathways involving this compound have been identified in the current literature, its role as a reference standard underscores its importance in analytical and quality control settings. Further research may uncover novel applications for this sterically hindered benzoic acid derivative.

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